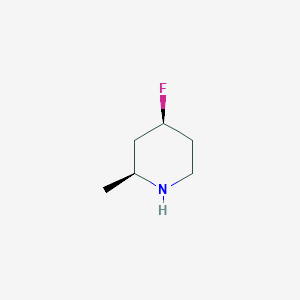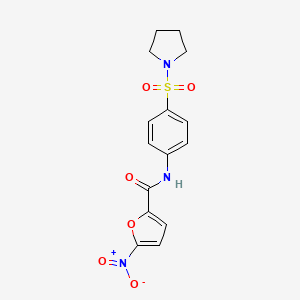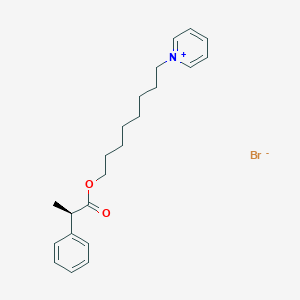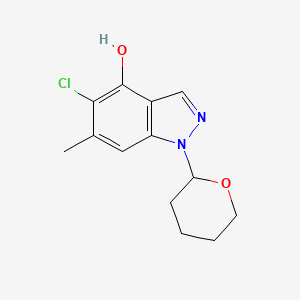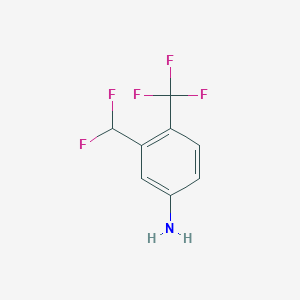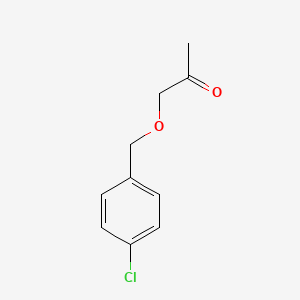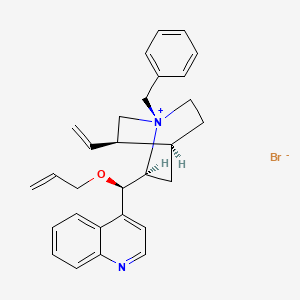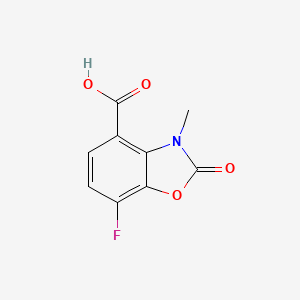
1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .
Métodos De Preparación
The synthesis of 1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride.
Cyclobutane Formation: The cyclobutane ring is formed through a series of cyclization reactions.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of automated peptide synthesizers and high-throughput purification techniques .
Análisis De Reacciones Químicas
1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and acids like trifluoroacetic acid. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of 1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The molecular targets and pathways involved include interactions with various enzymes and proteins during the synthesis process .
Comparación Con Compuestos Similares
Similar compounds include other Fmoc-protected amino acids and derivatives, such as:
Fmoc-Lysine: Used in peptide synthesis with a similar protecting group.
Fmoc-Glycine: Another Fmoc-protected amino acid used in organic synthesis.
Fmoc-Valine: Utilized in the synthesis of peptides and other organic molecules.
The uniqueness of 1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid lies in its specific structure, which provides stability and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry .
Propiedades
Fórmula molecular |
C22H23NO4 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-14-10-22(11-14,20(24)25)13-23-21(26)27-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,23,26)(H,24,25) |
Clave InChI |
WVVNOCBEBVPTNR-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



